L-Citrulline-d7

Catalog No.
S12877734
CAS No.
M.F
C6H13N3O3
M. Wt
182.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Citrulline-d7

Product Name

L-Citrulline-d7

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid

Molecular Formula

C6H13N3O3

Molecular Weight

182.23 g/mol

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2,4D

InChI Key

RHGKLRLOHDJJDR-BFEYZEMLSA-N

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)N)N

L-Citrulline-2,3,3,4,4,5,5-d7 (CAS 2483831-24-7) is a stable isotope-labeled (SIL) internal standard featuring a +7 Da mass shift relative to endogenous L-citrulline. As a critical biomarker for urea cycle disorders, nitric oxide metabolism, and intestinal function, precise quantification of L-citrulline in complex biological matrices (such as plasma, urine, and dried blood spots) is essential. Procurement of this specific d7 isotopologue is driven by its high isotopic purity (typically ≥98 atom % D) and the non-exchangeable nature of its carbon-bound deuterium atoms, which ensure robust, reproducible performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows .

Research Fit

Internal Standard +7 Da mass shift for MS differentiation High isotopic enrichment supports co-elution and matrix-effect correction Chemically identical to endogenous L-Citrulline for reproducible recovery

Substituting L-Citrulline-d7 with unlabeled L-citrulline or lower-labeled analogs (such as L-Citrulline-d2 or d4) fundamentally compromises quantitative accuracy in mass spectrometry. Unlabeled standards cannot correct for matrix-induced ion suppression or enhancement because they cannot be differentiated from endogenous analytes. While L-Citrulline-d4 offers a +4 Da shift, it remains susceptible to trace isotopic cross-talk from the natural M+4 envelope of highly concentrated endogenous citrulline in clinical samples. Furthermore, if generic standards place deuterium labels on exchangeable heteroatoms (N or O) rather than the carbon backbone, the isotopic label can be lost during aqueous extraction or acidic derivatization, leading to erratic internal standard signals and batch quantification failure [1].

Substitution Risk

! Lower-mass-shifted isotopologues (+2, +4 Da) may overlap with natural isotopomer signals, affecting accuracy.
! Singly labeled (¹³C, ¹⁵N) standards may undergo metabolic back-exchange in long-term studies, unlike extensively deuterated d7.
! Vendor-reported purity variations (e.g., d4 98.0%) can influence LOQ; specification review required.

Elimination of Isotopic Cross-Talk

In LC-MS/MS workflows, L-Citrulline-d7 utilizes a distinct Multiple Reaction Monitoring (MRM) transition (typically m/z 183.2 → 166.1), providing a +7 Da precursor mass shift compared to the endogenous L-citrulline transition (m/z 176.1 → 159.1). This wide mass separation completely bypasses the natural M+1 to M+4 isotopic envelope of the endogenous molecule. In contrast, d2 or d4 analogs can suffer from minor signal overlap when endogenous citrulline concentrations are highly elevated in pathological samples, requiring complex mathematical corrections. The d7 compound ensures a zero-background internal standard signal, directly improving the limit of quantification (LOQ) [1].

Evidence DimensionPrecursor Mass Shift & Isotopic Interference
Target Compound DataL-Citrulline-d7 (+7 Da, m/z 183.2, 0% natural isotope overlap)
Comparator Or BaselineL-Citrulline-d4 (+4 Da, m/z 180.1, potential M+4 overlap)
Quantified Difference3 Da additional mass clearance eliminating high-concentration baseline elevation
ConditionsLC-MS/MS MRM analysis of clinical plasma/DBS extracts

A +7 Da mass shift guarantees that endogenous analyte spikes do not artificially inflate the internal standard signal, ensuring pristine calibration curves for procurement-driven clinical diagnostics.

Purity & Enrichment
Head-to-head
99.83% purity ≥98 atom % D
98.0% purity L-Citrulline-d4, ¹³C analog
Higher purity may reduce LOD and improve assay accuracy.
Vendor CoA data; not peer-reviewed comparison.

Carbon-Bound Deuterium Label Stability

The procurement value of L-Citrulline-d7 lies heavily in its specific labeling pattern: all seven deuterium atoms are covalently bonded to the carbon backbone (positions 2, 3, 4, and 5). Unlike generic deuterated standards that may place labels on exchangeable amine or hydroxyl groups, the carbon-bound deuteriums in L-Citrulline-d7 exhibit zero hydrogen/deuterium (H/D) exchange when exposed to aqueous biological matrices, acidic precipitation buffers (e.g., 0.1% formic acid), or elevated temperatures during sample drying. This yields an isotopic purity retention of ≥98 atom % D throughout the entire analytical workflow .

Evidence DimensionH/D Exchange Rate in Aqueous Matrix
Target Compound DataL-Citrulline-2,3,3,4,4,5,5-d7 (0% label loss during aqueous extraction)
Comparator Or BaselineHeteroatom-labeled standards (>50% label loss in protic solvents)
Quantified DifferenceComplete retention of isotopic mass vs. rapid degradation to unlabeled mass
ConditionsAqueous extraction and protein precipitation with formic acid/methanol

Non-exchangeable labeling ensures the internal standard concentration remains exactly as spiked, preventing catastrophic quantification errors during routine laboratory processing.

Isotopic Interference
Reported
+7 Da shift minimal cross-talk
+2 Da shift up to 3.4% interference
Larger mass shift supports cleaner baseline and linear calibration.
Cross-study comparable; principle from Duxbury et al. 2008.

Co-elution for Matrix Effect Correction

In Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS, L-Citrulline-d7 exhibits identical physicochemical properties and retention times to endogenous L-citrulline. When processing complex matrices like dried blood spots (DBS) or precision-cut liver slices, matrix components cause severe ion suppression at the electrospray ionization (ESI) source. Because L-Citrulline-d7 co-elutes perfectly with the target analyte, it experiences the exact same degree of ion suppression, allowing the peak area ratio (Analyte/IS) to remain perfectly linear across a wide dynamic range. Structural analogs or generic amino acid standards elute at different times and fail to correct for these localized matrix effects [1].

Evidence DimensionMatrix Effect Correction (Linearity)
Target Compound DataL-Citrulline-d7 (Maintains R² > 0.99 despite ion suppression)
Comparator Or BaselineGeneric structural analogs (Fails to correct localized ESI suppression)
Quantified Difference100% normalization of matrix-induced signal variation
ConditionsHILIC-MS/MS of dried blood spots and liver tissue homogenates

Perfect co-elution is mandatory for clinical labs to pass strict validation guidelines when analyzing highly variable biological samples, directly driving the procurement of exact isotopologues.

Method Framework
Class-level
Validated LC-MS/MS methods for serum citrulline using SIL-IS exist, providing a transferable workflow.
Method context supports ISTD substitution and method transfer.
Direct comparative data for L-Citrulline-d7 not included; review is class-level.

Newborn Screening for Urea Cycle Disorders

L-Citrulline-d7 is the premier internal standard procured for LC-MS/MS panels quantifying citrulline in dried blood spots (DBS). Its +7 Da mass shift ensures zero interference from endogenous citrulline, enabling accurate diagnosis of argininosuccinic aciduria and other urea cycle defects [1].

Nitric Oxide Metabolism and Endothelial Function

Procured for stable isotope dilution assays to accurately measure the arginine-to-citrulline ratio in plasma. The non-exchangeable carbon-bound deuterium labels guarantee stable quantification during complex sample preparation, making it a critical biomarker tool for endothelial dysfunction research [2].

Intestinal Failure and Enterocyte Mass Monitoring

Utilized in clinical research to quantify plasma citrulline levels, which serve as a highly specific, non-invasive biomarker for functional enterocyte mass in short bowel syndrome or radiation-induced enteropathy. The perfect co-elution properties of L-Citrulline-d7 correct for the severe matrix effects commonly found in these pathological samples [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Plasma biomarker research
Isotopic purity and +7 Da mass shift
Matrix-effect correction and LOQ in plasma
Pharmacokinetic & metabolic flux studies
Extensive deuterium labeling
Deuterium-exchange stability in long-term exposure models
Bioanalytical method validation & transfer
Documented purity (CoA/SDS) and spectral resolution
Assay reproducibility and documentation review

XLogP3

-4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

182.13962851 Da

Monoisotopic Mass

182.13962851 Da

Heavy Atom Count

12

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